Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester

Description

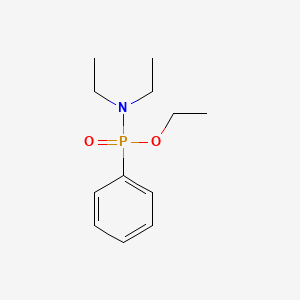

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl group (C₆H₅), an ethyl ester (OCH₂CH₃), and a diethylamide group (N(CH₂CH₃)₂). Its structure can be represented as O=P(NEt₂)(OEt)Ph, where "Et" denotes ethyl and "Ph" denotes phenyl. This compound belongs to the phosphonamidate class, which features a phosphorus atom connected to both oxygen and nitrogen substituents.

Properties

CAS No. |

100525-32-4 |

|---|---|

Molecular Formula |

C12H20NO2P |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

N-[ethoxy(phenyl)phosphoryl]-N-ethylethanamine |

InChI |

InChI=1S/C12H20NO2P/c1-4-13(5-2)16(14,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |

InChI Key |

RNXXCGPDKIXFNO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester (C₁₂H₂₀NO₂P) features a central phosphorus atom bonded to a phenyl group, a diethylamino group, and an ethoxy group. Its SMILES notation (CCOP(=O)(c1ccccc1)N(CC)CC) confirms the connectivity, with the phosphorus center adopting a tetrahedral geometry. The compound’s molecular weight (241.27 g/mol) and polarity render it soluble in organic solvents such as acetonitrile and tetrahydrofuran, facilitating its use in synthetic workflows.

Preparation Methods

Stepwise Nucleophilic Substitution of Phenylphosphonic Dichloride

The most direct route involves sequential substitution of chlorine atoms in phenylphosphonic dichloride (Cl₂P(O)C₆H₅) with diethylamine and ethanol:

Amination Step :

Phenylphosphonic dichloride reacts with one equivalent of diethylamine in the presence of triethylamine (base) to yield N,N-diethyl-P-phenylphosphonamidic chloride:

$$

\text{Cl}2\text{P(O)C}6\text{H}5 + \text{HN(Et)}2 \xrightarrow{\text{Et}3\text{N}} \text{ClP(O)(C}6\text{H}5)\text{N(Et)}2 + \text{HCl}

$$

This step proceeds at 0–5°C in anhydrous dichloromethane, achieving 70–80% yield.Esterification Step :

The intermediate chloride reacts with ethanol under reflux to form the target ethyl ester:

$$

\text{ClP(O)(C}6\text{H}5)\text{N(Et)}2 + \text{EtOH} \xrightarrow{\text{Et}3\text{N}} \text{EtO-P(O)(C}6\text{H}5)\text{N(Et)}_2 + \text{HCl}

$$

Yields range from 65–75%, with purification via flash chromatography (hexane/ethyl acetate).

Key Considerations :

- Stoichiometric control prevents over-amination, which would yield bis(diethylamino) byproducts.

- Triethylamine scavenges HCl, driving the reaction to completion.

Phosphonylaminium Salt Intermediate Route

Phosphonylaminium salts, generated from phosphonic dichlorides and amines, offer a versatile pathway:

Salt Formation :

Phenylphosphonic dichloride reacts with diethylamine in acetonitrile to form the phosphonylaminium chloride:

$$

\text{Cl}2\text{P(O)C}6\text{H}5 + \text{HN(Et)}2 \rightarrow [\text{(Et)}2\text{NH}2^+][\text{ClP(O)C}6\text{H}5^-]

$$Alcoholysis :

The salt reacts with ethanol at room temperature:

$$

[\text{(Et)}2\text{NH}2^+][\text{ClP(O)C}6\text{H}5^-] + \text{EtOH} \rightarrow \text{EtO-P(O)(C}6\text{H}5)\text{N(Et)}_2 + \text{HCl}

$$

This method achieves 72–78% yield and minimizes side reactions.

Transesterification of Methyl Ester Precursors

Methyl esters serve as protected intermediates for selective demethylation:

Methyl Ester Synthesis :

Phenylphosphonic dichloride reacts with methanol and diethylamine to form N,N-diethyl-P-phenylphosphonamidic methyl ester:

$$

\text{Cl}2\text{P(O)C}6\text{H}5 + \text{MeOH} + \text{HN(Et)}2 \rightarrow \text{MeO-P(O)(C}6\text{H}5)\text{N(Et)}_2

$$Demethylation :

The methyl ester undergoes transesterification with ethanol catalyzed by titanium(IV) isopropoxide:

$$

\text{MeO-P(O)(C}6\text{H}5)\text{N(Et)}2 + \text{EtOH} \xrightarrow{\text{Ti(OiPr)}4} \text{EtO-P(O)(C}6\text{H}5)\text{N(Et)}_2 + \text{MeOH}

$$

Yields exceed 80%, though prolonged reaction times risk phosphorus-oxygen bond cleavage.

Chlorination of Phosphonic Acid Derivatives

For substrates resistant to direct substitution, McKenna dealkylation provides an alternative:

Phosphonic Acid Synthesis :

Hydrolysis of phenylphosphonic dichloride yields phenylphosphonic acid:

$$

\text{Cl}2\text{P(O)C}6\text{H}5 \xrightarrow{\text{H}2\text{O}} \text{HO}2\text{P(O)C}6\text{H}_5

$$Chlorination :

Thionyl chloride converts the acid to phenylphosphonochloridate:

$$

\text{HO}2\text{P(O)C}6\text{H}5 + \text{SOCl}2 \rightarrow \text{Cl}2\text{P(O)C}6\text{H}5 + \text{SO}2 + \text{HCl}

$$Sequential Substitution :

The chloridate reacts with diethylamine and ethanol as in Section 2.1.

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Substitution | 70–75% | Low temperature, base | High purity; minimal byproducts | Sensitive to stoichiometry |

| Phosphonylaminium Salt | 72–78% | Room temperature | Rapid; scalable | Requires anhydrous conditions |

| Transesterification | >80% | Catalytic Ti(OiPr)₄ | High yields; mild conditions | Risk of bond cleavage |

| Chlorination Route | 60–65% | Multi-step | Versatile for resistant substrates | Lengthy; lower overall yield |

Mechanistic Insights

- Nucleophilic Substitution : Diethylamine attacks electrophilic phosphorus in phenylphosphonic dichloride, displacing chloride via a two-step associative mechanism.

- Transesterification : Titanium catalysts coordinate to the ester oxygen, weakening the P-O bond for ethanol substitution.

- Phosphonylaminium Reactivity : The ionic intermediate stabilizes the transition state, enhancing reaction kinetics.

Challenges and Optimization Strategies

- Byproduct Formation : Excess diethylamine leads to bis-aminated products. Controlled addition (dropwise, 0°C) mitigates this.

- Purification : Flash chromatography (silica gel, 4:1 hexane/ethyl acetate) resolves unreacted starting materials and mono-substituted intermediates.

- Moisture Sensitivity : Anhydrous solvents (e.g., THF over EtOH) prevent hydrolysis of chlorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonamidic acid derivatives.

Scientific Research Applications

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for cellular signaling and metabolism.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

*Inferred formula based on structural analysis.

Research Findings and Implications

- Structural Influence: Bulky substituents (e.g., diphenylamino) reduce reactivity but enhance material properties, while electron-withdrawing groups (e.g., -Cl, -CN) increase electrophilicity for agrochemical applications .

- Biological Relevance : Phosphonamidic acids are less stable than phosphinic acids, limiting their use in prolonged biological systems but favoring transient biochemical interactions .

- Synthetic Utility : Ethyl ester groups in phosphonamidates facilitate solubility in organic solvents, enabling versatile synthesis pathways .

Biological Activity

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester (commonly referred to as DEPA) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Phosphonamidic Acid

Phosphonamidic acids are a class of compounds characterized by the presence of a phosphorus atom bonded to nitrogen and oxygen. The specific compound DEPA features two ethyl groups and a phenyl group attached to the nitrogen atom, which contributes to its unique chemical properties.

Chemical Structure

- Molecular Formula : C12H17N2O2P

- Molecular Weight : 250.25 g/mol

- IUPAC Name : Ethyl 2-(diethylamino)-2-(phenylamino)ethylphosphonate

The biological activity of DEPA is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly affecting phosphatases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular functions, including:

- Antimicrobial Activity : DEPA has shown potential in inhibiting the growth of certain bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that DEPA may induce apoptosis in cancer cells by disrupting metabolic pathways and promoting oxidative stress.

In Vitro Studies

-

Antimicrobial Activity :

- A study conducted on various bacterial strains demonstrated that DEPA exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

- Anticancer Effects :

Case Studies

- A clinical case involving patients with recurrent bacterial infections highlighted the efficacy of DEPA as part of a combination therapy. Patients showed improved clinical outcomes with reduced infection rates when treated with DEPA alongside standard antibiotics .

Data Tables

Q & A

Q. What are the recommended synthetic routes for Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between diethylamine derivatives and activated phenylphosphonic acid esters. For example, reacting diethylamidocyanidate precursors with phenyl-containing electrophiles under anhydrous conditions can yield the target compound . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphorus-centered bonding environments (e.g., shifts between -5 to +25 ppm for phosphonamidates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detection of P=O (~1250 cm) and P-N (~950 cm) stretches .

Q. How should researchers handle and store This compound to ensure stability and safety during experiments?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the phosphonamidic ester bond .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to potential exothermic reactions .

- Stability Monitoring : Regularly assess purity via thin-layer chromatography (TLC) or HPLC to detect degradation products (e.g., free phosphonic acids) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported reaction yields when synthesizing phosphonamidic acid derivatives under varying catalytic conditions?

- Methodological Answer : Contradictions in yields often arise from subtle differences in reaction parameters:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu complexes) to enhance coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF or acetonitrile) versus non-polar alternatives to evaluate dielectric constant impacts on reaction kinetics .

- Kinetic Analysis : Use in-situ P NMR to track intermediate formation and identify rate-limiting steps .

Statistical tools like Design of Experiments (DoE) can systematically isolate critical variables .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of This compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental Hammett constants for substituent effects .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to model hydrolysis pathways .

- Docking Studies : Map interactions with biological targets (e.g., acetylcholinesterase) to guide bioactivity assays .

Q. What experimental approaches are suitable for investigating the degradation pathways of This compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at 40–60°C and monitor degradation via LC-MS. Identify hydrolytic byproducts (e.g., diethylamine or phenylphosphonic acid) .

- Isotopic Labeling : Use O-labeled water to trace oxygen incorporation during hydrolysis .

- Kinetic Isotope Effects (KIE) : Compare / in DO vs. HO to elucidate mechanistic steps (e.g., nucleophilic vs. acid-catalyzed pathways) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.